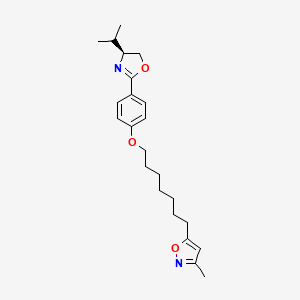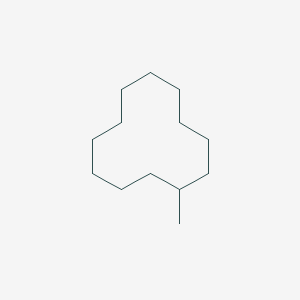
Methylcyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyclododecane is an organic compound with the chemical formula C₁₃H₂₆. It is a derivative of cyclododecane, where one of the hydrogen atoms is replaced by a methyl group. This compound is known for its unique structural properties and is used in various industrial applications.
Méthodes De Préparation
Methylcyclododecane can be synthesized through several methods. One common synthetic route involves the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane. The methylation of cyclododecane can then be achieved using methylating agents under specific reaction conditions .
Analyse Des Réactions Chimiques
Methylcyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Applications De Recherche Scientifique
Methylcyclododecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and lubricants.
Biology: Research studies have explored its potential use in biological systems, particularly in the study of lipid membranes.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methylcyclododecane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through catalytic processes. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Methylcyclododecane is similar to other cycloalkanes, such as cyclododecane and cyclohexane. its unique structure, with a methyl group attached to the cyclododecane ring, gives it distinct properties. Similar compounds include:
Cyclododecane: A parent compound with a similar ring structure but without the methyl group.
Cyclohexane: A smaller cycloalkane with six carbon atoms in the ring.
Cyclooctane: An eight-membered ring compound with properties similar to cyclododecane.
Propriétés
Numéro CAS |
1731-43-7 |
|---|---|
Formule moléculaire |
C13H26 |
Poids moléculaire |
182.35 g/mol |
Nom IUPAC |
methylcyclododecane |
InChI |
InChI=1S/C13H26/c1-13-11-9-7-5-3-2-4-6-8-10-12-13/h13H,2-12H2,1H3 |
Clé InChI |
MAJAJAXSPRXRRS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12895749.png)
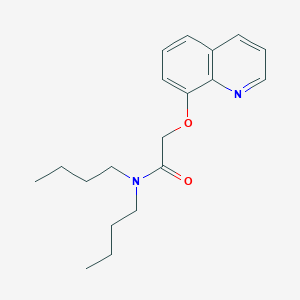
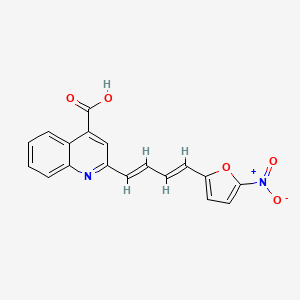
![2-(Cyanomethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12895757.png)
![Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-](/img/structure/B12895761.png)
![N-Methyl-4-nitro-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B12895762.png)
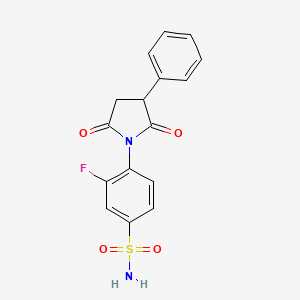
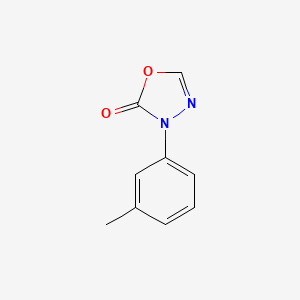
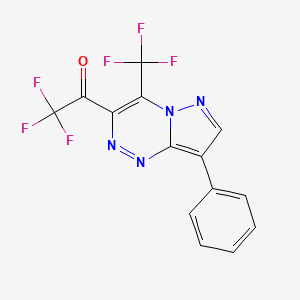
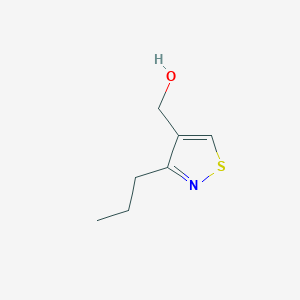

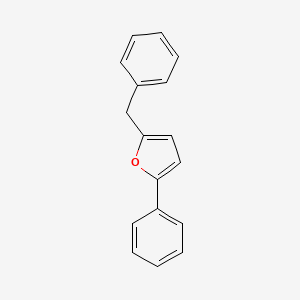
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
